Cilostazol-d11

描述

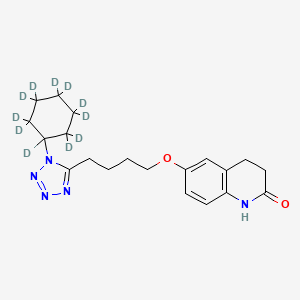

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-SAGHCWGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661871 | |

| Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073608-02-2 | |

| Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Characterization of Cilostazol D11

Strategies for Deuterium (B1214612) Incorporation into the Cilostazol (B1669032) Molecular Scaffold

The introduction of deuterium into the Cilostazol molecule is achieved through the use of a deuterated precursor during its synthesis. The labeling is specifically targeted to the cyclohexyl moiety of the molecule.

Precursor Selection and Reaction Pathways for Cilostazol-d11 Synthesis

The synthesis of this compound hinges on the preparation of a key deuterated intermediate, 1-(Cyclohexyl-d11)-5-(4-chlorobutyl)tetrazole. This intermediate is then reacted with 6-hydroxy-3,4-dihydroquinolin-2-one to yield the final product.

The primary deuterated precursor for this synthesis is Cyclohexyl-d11-amine. This commercially available starting material contains eleven deuterium atoms, replacing all the hydrogen atoms on the cyclohexyl ring. The synthesis of the key intermediate, 1-(Cyclohexyl-d11)-5-(4-chlorobutyl)tetrazole, from Cyclohexyl-d11-amine can be achieved through a multi-step reaction pathway. A plausible synthetic route involves the acylation of Cyclohexyl-d11-amine with 5-chlorovaleroyl chloride to form N-(Cyclohexyl-d11)-5-chloropentanamide. This amide is then converted to the corresponding imidoyl chloride, which subsequently reacts with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, to form the tetrazole ring.

The final step in the synthesis of this compound involves the Williamson ether synthesis, where the deuterated tetrazole intermediate, 1-(Cyclohexyl-d11)-5-(4-chlorobutyl)tetrazole, is coupled with 6-hydroxy-3,4-dihydroquinolin-2-one in the presence of a base to form the ether linkage.

Table 1: Key Reactants in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| Cyclohexyl-d11-amine | Deuterated starting material |

| 5-Chlorovaleroyl chloride | Acylating agent |

| Sodium Azide / Trimethylsilyl Azide | Azide source for tetrazole formation |

| 6-hydroxy-3,4-dihydroquinolin-2-one | Final coupling partner |

Specific Labeling Positions and Deuterium Enrichment Considerations

The deuterium labeling in this compound is specifically located on the cyclohexyl ring. All eleven hydrogen atoms of the cyclohexane (B81311) moiety are replaced with deuterium atoms. This perdeuteration of the cyclohexyl group provides a significant mass shift, which is advantageous for its use as an internal standard in mass spectrometry-based assays.

The isotopic enrichment of this compound is a critical parameter, indicating the percentage of molecules that contain the desired number of deuterium atoms. High isotopic enrichment is essential to minimize interference from unlabeled or partially labeled species in analytical applications. The enrichment is primarily determined by the isotopic purity of the initial deuterated precursor, Cyclohexyl-d11-amine. Commercially available deuterated compounds often have isotopic purities exceeding 98%.

Advanced Analytical Techniques for Isotopic Purity and Structural Confirmation of this compound

To ensure the quality and reliability of this compound, rigorous analytical testing is performed to confirm its isotopic purity and structural integrity. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this characterization.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of molecules. In the context of isotopically labeled compounds, NMR can confirm the exact positions of the deuterium atoms.

The ¹H NMR spectrum of this compound would show a significant difference compared to that of unlabeled Cilostazol. The signals corresponding to the eleven protons on the cyclohexyl ring would be absent in the ¹H NMR spectrum of this compound. This absence provides direct evidence of successful deuteration at the intended positions.

Furthermore, ²H (deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei. The ²H NMR spectrum of this compound would exhibit signals corresponding to the deuterium atoms on the cyclohexyl ring, further confirming their presence and location within the molecule. The chemical shifts in the ²H NMR spectrum would be very similar to the corresponding proton signals in the ¹H NMR spectrum of the unlabeled compound. The integration of the signals in the ²H NMR spectrum can also provide a quantitative measure of the deuterium incorporation at each position.

By comparing the ¹H NMR spectra of deuterated and non-deuterated Cilostazol, the specific sites of deuterium incorporation can be unequivocally confirmed.

Development and Validation of Bioanalytical Assays Utilizing Cilostazol D11 As an Internal Standard

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies

UHPLC-MS/MS has become a cornerstone for bioanalytical method development due to its speed, sensitivity, and specificity. The use of Cilostazol-d11 as an internal standard is integral to the robustness of these methods.

Method Development for Simultaneous Quantification of Cilostazol (B1669032) and its Deuterated Metabolites

Developing methods for the simultaneous quantification of cilostazol and its metabolites requires careful optimization to ensure adequate separation and detection. Research has focused on creating sensitive and rapid UHPLC-MS/MS assays for cilostazol and its major active metabolite, 3,4-dehydro cilostazol (DCIL), in human plasma researchgate.netresearchgate.netnih.gov. These methods often employ deuterated analogs, including this compound, as internal standards (ISs) to mitigate matrix effects and improve quantitative accuracy researchgate.netresearchgate.netnih.gov. For instance, one study developed a method for simultaneous determination of cilostazol and DCIL in human plasma using this compound and DCIL-d11 as internal standards, noting that deuterated ISs help overcome potential matrix effects and errors in sample preparation and measurement researchgate.net.

Chromatographic Separation Parameters and Mass Spectrometric Detection Optimization with this compound

The efficacy of UHPLC-MS/MS methods hinges on optimized chromatographic separation and mass spectrometric detection. Studies have utilized UPLC BEH C18 columns (e.g., 50 mm × 2.1 mm, 1.7 µm) for the separation of cilostazol and its metabolites researchgate.netnih.gov. Mobile phases typically consist of a buffer solution (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent like methanol (B129727) nih.govnih.gov.

Mass spectrometric detection is performed using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is employed to detect specific precursor and product ions, ensuring high selectivity and sensitivity. For this compound, the precursor ion is typically observed at m/z 381.2, with a common product ion at m/z 288.3, resulting from the loss of a deuterated cyclohexyl moiety researchgate.netnih.govnih.gov. Similarly, cilostazol shows a precursor ion at m/z 370.3 with a product ion at m/z 288.3 researchgate.netnih.gov. Optimization of dwell times and other MS parameters is crucial for accurate quantification researchgate.netnih.gov.

Evaluation of Matrix Effects and Analytical Interferences Using this compound as Internal Standard

Matrix effects, which can arise from co-eluting endogenous compounds in biological samples, can significantly impact the ionization efficiency of analytes and internal standards. Using stable isotope-labeled internal standards like this compound is a well-established strategy to compensate for these effects. Studies have evaluated matrix factors (MFs) for cilostazol and its deuterated IS, finding IS-normalized MFs close to unity, indicating minimal interference and effective compensation for matrix effects nih.gov. For example, IS-normalized matrix factors for this compound were reported to be 1.011, suggesting good compatibility with the plasma matrix nih.gov. The selectivity of the methods is assessed by analyzing blank plasma spiked with analytes at the lower limit of quantification (LLOQ) and in real subject samples, demonstrating no significant interference from endogenous components at the retention times of the analytes and ISs researchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS, particularly LC-MS/MS, provides a powerful platform for the quantitative analysis of cilostazol in complex biological matrices.

Quantitative Analysis of Cilostazol in Complex Biological Samples (e.g., plasma, tissue homogenates)

LC-MS/MS methods have been successfully developed and applied for the quantitative analysis of cilostazol in human plasma researchgate.netnih.govnih.govjst.go.jpresearchgate.netnih.gov. These methods typically involve sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate cilostazol and its metabolites from the biological matrix before chromatographic separation and MS detection researchgate.netnih.govjst.go.jpnih.gov. The methods are designed to be sensitive, allowing for quantification over a wide dynamic range, for example, 0.5–1000 ng/mL for cilostazol in human plasma researchgate.netnih.gov. The application of these methods supports pharmacokinetic studies, bioequivalence studies, and investigations into drug metabolism and genetic influences on drug response researchgate.netnih.govnih.govjst.go.jp.

Precision and Accuracy Assessment with this compound as an Internal Standard

The validation of bioanalytical methods includes rigorous assessment of precision and accuracy. When this compound is used as an internal standard, it contributes to achieving high precision and accuracy. Intra-batch and inter-batch precision (% CV) for cilostazol quantification typically fall within acceptable limits, often below 2% researchgate.netnih.gov. For example, intra-batch precision was reported to range from 0.91% to 1.99%, and accuracy was within 98.0% to 101.7% researchgate.net. Similarly, other studies reported intra- and inter-batch precision within 0.93–1.88% and accuracy within 98.8–101.7% for cilostazol nih.gov. These results demonstrate the reliability of methods employing this compound for accurate and precise quantification of cilostazol in biological samples.

Alternative Analytical Approaches and this compound's Role in Methodological Development

The accurate quantification of pharmaceutical compounds and their metabolites in biological matrices is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and clinical diagnostics. While traditional methods like High-Performance Liquid Chromatography (HPLC) coupled with various detectors have been widely employed, the pursuit of enhanced sensitivity, selectivity, speed, and cost-effectiveness has driven the exploration of alternative analytical methodologies. Electrochemical sensing represents a significant advancement in this domain, offering a sensitive and often portable platform for detecting analytes in complex biological samples. Within the methodological development of such assays, the role of internal standards, particularly isotopically labeled compounds like this compound, is paramount for ensuring the reliability and accuracy of the quantitative results.

Electrochemical Sensing Methodologies for Cilostazol and its Metabolites

Electrochemical sensing techniques have emerged as powerful tools for the analysis of various compounds, including pharmaceuticals like Cilostazol, in biological fluids such as plasma, serum, and urine. These methods typically rely on the electrochemical activity of the analyte, which is detected as a current or potential change at an electrode surface. The advantages of electrochemical sensors include their high sensitivity, good selectivity, rapid response times, relatively low cost, and potential for miniaturization, making them suitable for point-of-care applications and high-throughput screening.

Research has demonstrated the application of electrochemical methods for the detection of Cilostazol. For instance, voltammetric techniques, including differential pulse voltammetry (DPV) and cyclic voltammetry (CV), have been employed to study the adsorptive and electrochemical oxidation behavior of Cilostazol at various electrode materials, such as carbon paste electrodes (CPE) and glassy carbon electrodes (GCE) researchgate.net. These studies have established specific oxidation potentials for Cilostazol, typically in the range of 663-682 mV depending on the electrode material and experimental conditions researchgate.net.

The development of these electrochemical assays involves optimizing parameters such as electrode material, electrolyte composition, pH, accumulation potential, and accumulation time to achieve the best analytical performance. Research findings highlight the successful application of these methods in determining Cilostazol concentrations in pharmaceutical formulations and biological samples.

Table 1: Performance Characteristics of Electrochemical and HPLC Methods for Cilostazol Analysis

| Method/Technique | Electrode Material | Analyte | Linear Range | Detection Limit (LOD) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |

| Voltammetry (DPV) | Not Specified | Cilostazol | 5 μM to 50 μM | 0.17 μM | 96.49–99.85 | Not Specified | researchgate.net |

| Voltammetry (CPE/GCE) | CPE / GCE | Cilostazol | 4.0×10⁻⁷–6.40×10⁻⁶ M (CPE) / 5×10⁻⁷–8.7×10⁻⁶ M (GCE) | Not Specified | 99.20–100.80 | 0.403–0.84 | researchgate.net |

| HPLC-PDA | C18 Column | Cilostazol | 0.2–2 μg mL⁻¹ | 0.05 μg mL⁻¹ | 73.45–78.64 | 0.44–1.65 | researchgate.net |

| HPLC-PDA | C18 Column | Cilostazol & Metabolites | 100–3000 ng/ml | Not Specified | 86.1–116.8 | 0.8–19.7 | researchgate.net |

Note: Data for HPLC-PDA methods are included to provide context for bioanalytical method development for Cilostazol and its metabolites, highlighting the need for robust quantification strategies.

The development of accurate and precise bioanalytical methods, whether electrochemical or chromatographic, faces inherent challenges. These include variations in sample matrix composition, which can lead to matrix effects that influence analyte ionization or electrochemical response, and inconsistencies in sample preparation, extraction efficiency, and instrument response over time. To address these challenges and ensure the reliability of quantitative measurements, the use of internal standards is a critical component of method validation.

This compound, as a deuterated analog of Cilostazol, plays a crucial role in the methodological development of robust bioanalytical assays. Deuterated internal standards are chemically identical to the target analyte but differ in their isotopic mass. This structural similarity ensures that this compound undergoes similar physical and chemical processes as Cilostazol during sample preparation (e.g., extraction, derivatization) and analysis. Consequently, any variability or losses occurring during these steps will affect both Cilostazol and this compound proportionally.

In the context of developing electrochemical sensing methodologies, this compound can be employed to:

Compensate for Matrix Effects: Biological samples (plasma, serum, urine) contain numerous endogenous compounds that can interfere with the electrochemical detection of Cilostazol. This compound, by co-eluting or being processed identically, helps to correct for these matrix-induced signal suppressions or enhancements, thereby improving the accuracy of quantification.

Enhance Precision and Accuracy: By normalizing the signal of Cilostazol to that of this compound, variations in sample volume, recovery during extraction, and electrode surface fouling or degradation can be effectively accounted for. This leads to more precise and accurate measurements, particularly at low analyte concentrations.

Validate Method Robustness: The inclusion of this compound during method development allows researchers to assess the robustness of the electrochemical assay across different batches of reagents, varying sample conditions, and over extended analytical runs. Its consistent behavior relative to Cilostazol provides confidence in the method's reliability.

Compound List:

Cilostazol

this compound

Acetaminophen

Oxycodone

Pharmacokinetic and Metabolic Investigations Enabled by Cilostazol D11

In Vitro Assessment of Cilostazol (B1669032) Metabolic Stability and Biotransformation Using Cilostazol-d11

In vitro systems are fundamental in preclinical drug development for predicting the metabolic fate of a new chemical entity in vivo. The use of this compound in these assays enhances the accuracy and resolution of metabolic studies.

Hepatic Microsomal Stability Studies with this compound

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are widely used to assess the metabolic stability of compounds. Studies utilizing human liver microsomes have been conducted to determine the in vitro half-life of cilostazol and its deuterated analogs. The data from these experiments are crucial for predicting the hepatic clearance of the drug in humans.

A patent for deuterated analogs of cilostazol presented data on the in vitro half-lives of these compounds in human liver microsomes. The results indicated that deuteration can influence the metabolic stability of the molecule. For instance, one of the deuterated compounds, designated as 106, exhibited a significantly longer half-life compared to cilostazol, suggesting that the site of deuteration is a key target for metabolic enzymes. google.com

Table 1: In Vitro Half-life of Cilostazol and its Deuterated Analogs in Human Liver Microsomes

| Compound | t-1/2 (min) | SD |

|---|---|---|

| Cilostazol | 46.8 | 6.36 |

| 107 | 35.7 | 3.44 |

| 101 | 45.2 | 9.48 |

| 106 | 79.5 | 0.74 |

| 100 | 41.7 | 2.48 |

Data from patent US20100249079A1 google.com

Identification of Primary Metabolites through Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry, employing this compound as an internal standard, is a powerful technique for the accurate identification and quantification of cilostazol's primary metabolites. The known mass shift between the deuterated standard and the non-deuterated analyte and its metabolites allows for precise measurement, minimizing matrix effects and improving analytical accuracy. researchgate.net

The primary active metabolite of cilostazol is 3,4-dehydro cilostazol. researchgate.net In mass spectrometric analysis, this compound and its corresponding deuterated metabolites exhibit distinct mass-to-charge ratios (m/z) from their unlabeled counterparts. For example, in positive electrospray ionization mode, the precursor ion for cilostazol is m/z 370.3, while for this compound it is m/z 381.2. researchgate.netnih.gov The fragmentation patterns are also used for confirmation, with a characteristic product ion for both being m/z 288.3, resulting from the loss of the cyclohexyl moiety. nih.gov Similarly, the precursor ion for 3,4-dehydro cilostazol is m/z 368.2, and its deuterated internal standard, 3,4-dehydro this compound, is m/z 379.2, with a common product ion at m/z 286.2 or 286.3. nih.gov

Table 2: Mass Spectrometric Transitions for Cilostazol and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Cilostazol | 370.3 | 288.3 |

| This compound | 381.2 | 288.3 |

| 3,4-dehydro cilostazol | 368.2 | 286.3 |

| 3,4-dehydro this compound | 379.2 | 286.2 |

Data from Choi et al., 2014 nih.gov

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models Utilizing this compound

Preclinical animal models are essential for understanding the in vivo behavior of a drug. The use of this compound in these studies allows for the detailed characterization of the parent drug's pharmacokinetics.

Determination of Absorption, Distribution, and Elimination Characteristics of Cilostazol

Pharmacokinetic studies in animal models such as rats provide key information on the absorption, distribution, and elimination of cilostazol. Following oral administration in rats, cilostazol is absorbed, and its pharmacokinetics can be influenced by factors such as sex, with female rats showing a significantly higher area under the serum concentration-time curve (AUC) compared to male rats. nih.gov This difference is largely attributed to variations in hepatic metabolism. nih.gov

While a direct comparative table of pharmacokinetic parameters for this compound is not available in the cited literature, a study on the co-administration of cilostazol with baicalein (B1667712) in rats provides pharmacokinetic parameters for cilostazol and its metabolites, which are indicative of its general profile in this preclinical model.

Table 3: Pharmacokinetic Parameters of Cilostazol and its Metabolites in Rats

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng/mL*h) | t1/2 (h) |

|---|---|---|---|---|

| Cilostazol | 240.2 ± 60.9 | 3.3 ± 1.0 | 2042.8 ± 336.1 | 10.7 ± 3.4 |

| 3,4-dehydro cilostazol | 308.6 ± 87.9 | 4.3 ± 1.4 | 3612.3 ± 1011.5 | 13.9 ± 2.6 |

| 4'-trans-hydroxy cilostazol | 100.3 ± 51.3 | 4.2 ± 1.5 | 696.1 ± 182.2 | 11.9 ± 5.6 |

Data from a study by Li et al., 2022, which investigated the effect of baicalein on cilostazol pharmacokinetics. The values presented here are for the control group receiving only cilostazol. frontiersin.org

Evaluation of Isotopic Effects on Cilostazol Pharmacokinetics

The substitution of hydrogen with deuterium (B1214612) can alter the metabolic rate of a drug, a phenomenon known as the deuterium kinetic isotope effect (DKIE). google.com This effect is most pronounced when the C-H bond being broken is in the rate-determining step of the metabolism. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism and potentially alter the pharmacokinetic profile of the drug. google.com

While the theoretical basis for isotopic effects is well-established, specific in vivo studies directly comparing the pharmacokinetics of cilostazol and this compound in preclinical animal models to quantify this effect are not extensively reported in the public domain. However, the in vitro data showing a longer half-life for certain deuterated analogs of cilostazol suggests that such effects are plausible and could translate to in vivo pharmacokinetic changes. google.com The evaluation of these effects is crucial as it can inform the development of "soft" drugs or deuterated drugs with potentially improved therapeutic profiles.

Long-Term Metabolic Fate Studies in Animal Models Using this compound

Information regarding specific long-term metabolic fate studies in animal models using this compound is limited in the available scientific literature. Such studies would be invaluable for understanding the complete disposition of the drug and its metabolites over an extended period, including potential accumulation in tissues and the identification of minor or slowly formed metabolites. The use of a radiolabeled version of cilostazol in early studies provided some insights into its distribution and excretion, with radioactivity being widely distributed in tissues like the liver, stomach, and kidneys in rats. fda.gov Long-term studies with this compound could provide more detailed and quantitative information without the complexities of handling radioactive materials.

Mechanistic Studies of Cilostazol Drug Metabolism Pathways

The investigation of a drug's metabolic fate is a cornerstone of pharmaceutical research, providing critical insights into its efficacy and potential interactions. For Cilostazol, a medication used to improve symptoms of intermittent claudication, understanding its extensive metabolism is key. The use of isotopically labeled analogs, such as this compound, has become an indispensable tool in these mechanistic studies. This compound is a deuterated version of Cilostazol, where eleven hydrogen atoms have been replaced with their heavier isotope, deuterium. medchemexpress.com This modification makes it an ideal internal standard for pharmacokinetic analyses, as it is chemically identical to the parent drug but distinguishable by mass spectrometry, allowing for precise quantification of the drug and its metabolites in biological samples. medchemexpress.comresearchgate.net

Cytochrome P450 Enzyme Involvement and Isotope Tracing Using this compound

The metabolism of Cilostazol is complex and predominantly occurs in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comfda.gov Studies have identified CYP3A4 as the primary enzyme responsible for its biotransformation, with CYP2C19 also playing a significant role. drugbank.comdrugsporphyria.netwikipedia.org Other isoforms like CYP1A2 contribute to a lesser extent. drugsporphyria.net The use of isotope tracing with compounds like this compound enables researchers to accurately track the transformation of Cilostazol into its various metabolites through these enzymatic pathways. researchgate.netjst.go.jp

Cilostazol is metabolized into several active metabolites. unboundmedicine.com Two of the main metabolic routes are the hydroxylation of the quinone moiety and the hydroxylation of the hexane (B92381) moiety. nih.gov In vitro studies using recombinant human P450 isozymes have elucidated the specific contributions of each enzyme to the formation of Cilostazol's major metabolites. nih.gov

The formation of OPC-13326, a quinone-hydroxylated metabolite, is predominantly catalyzed by CYP3A4. jst.go.jpnih.gov Another key metabolite, OPC-13217, which results from the hydroxylation of the cyclohexane (B81311) moiety, is mainly formed by CYP3A5 and CYP2C19. nih.gov The active metabolite 3,4-dehydro-cilostazol, which accounts for a significant portion of the pharmacological activity, is formed from the intermediate OPC-13326. drugbank.comjst.go.jp The distinct roles of these enzymes highlight the importance of genetic polymorphisms, such as those in CYP2C19 and CYP3A5, which can influence an individual's metabolic profile and response to the drug. nih.govresearchgate.net

The following table summarizes the key CYP enzymes involved in the metabolism of Cilostazol and their primary metabolic products.

| CYP2C8 | OPC-13217 | Minor contribution to metabolite formation. nih.gov |

Detailed kinetic analyses using recombinant P450 enzymes have quantified the efficiency of these metabolic conversions. By determining the Michaelis-Menten constant (Km) and intrinsic clearance (CLint), researchers can compare the affinity and metabolic capacity of each enzyme for Cilostazol. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 2: Kinetic Parameters of Cilostazol Metabolism to Major Metabolites by Recombinant Human P450 Isozymes

| P450 Isozyme | Metabolite Formed | Km (μM) | Intrinsic Clearance (CLint) (μL/pmol P450/min) |

|---|---|---|---|

| CYP3A4 | OPC-13326 | 5.26 | 0.34 |

| CYP3A5 | OPC-13326 | 2.89 | 0.05 |

| CYP1B1 | OPC-13326 | 11.2 | 0.03 |

| CYP3A5 | OPC-13217 | 1.60 | 0.57 |

| CYP2C19 | OPC-13217 | 5.95 | 0.16 |

| CYP3A4 | OPC-13217 | 5.35 | 0.10 |

| CYP2C8 | OPC-13217 | 33.8 | 0.009 |

Data sourced from an in vitro study with 14 recombinant human P450 isozymes. nih.gov

These detailed mechanistic studies, facilitated by the use of stable isotope-labeled compounds like this compound, are fundamental. They not only map the metabolic pathways but also help predict potential drug-drug interactions involving inhibitors or inducers of CYP3A4 and CYP2C19. wikipedia.orgmedscape.com

Table 3: Compound Names

| Compound Name |

|---|

| Cilostazol |

| This compound |

| 3,4-dehydro-cilostazol |

| OPC-13326 |

| OPC-13217 |

| R-warfarin |

| S-warfarin |

| Clopidogrel |

| Testosterone |

| Tolbutamide |

| S-mephenytoin |

| Cimetidine |

| Lovastatin |

| Itraconazole |

| Erythromycin |

| Ketoconazole |

| Diltiazem |

Elucidation of Cilostazol Mechanisms of Action Using Deuterated Analogs in Preclinical Research

In Vitro and In Vivo Model Systems for Mechanistic Research

Animal Models for Disease Pathophysiology

Myocardial Ischemia-Reperfusion Injury Models (e.g., rat models)

Asymmetric Dimethylarginine (ADMA) Modulation and Nitric Oxide (NO) Levels

Nitric oxide (NO) plays a critical role in vascular homeostasis, and its dysregulation is implicated in various pathological conditions. Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS), and an imbalance between ADMA and NO contributes to endothelial dysfunction. Research indicates that Cilostazol (B1669032) can influence NO production. Specifically, Cilostazol has been shown to increase NO production in human aortic endothelial cells (HAEC) in a concentration-dependent manner nih.gov. This effect is mediated through the activation of endothelial nitric oxide synthase (eNOS) via a cyclic AMP (cAMP)/protein kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K)/Akt-dependent mechanism nih.gov. By increasing intracellular cAMP levels, Cilostazol enhances the phosphorylation of eNOS, leading to increased NO bioavailability nih.govmdpi.com. While direct studies using Cilostazol-d11 to investigate ADMA levels in conjunction with NO modulation are not extensively detailed in the provided literature, the established mechanism of Cilostazol in promoting NO production suggests its deuterated analog could be employed to track these pathways with greater precision in preclinical models.

Nonalcoholic Fatty Liver Disease (NAFLD) Models

Nonalcoholic fatty liver disease (NAFLD), now also referred to as metabolic dysfunction-associated steatotic liver disease (MASLD), is a prevalent chronic liver condition characterized by hepatic lipid accumulation. Preclinical studies have demonstrated that Cilostazol exerts beneficial effects in NAFLD models, targeting key aspects of its pathogenesis gutnliver.orgnih.govmdpi.commdpi.comnih.gov.

Impact on Liver De Novo Lipogenesis

Cilostazol has been shown to inhibit liver de novo lipogenesis (DNL) in NAFLD mouse models nih.govmdpi.comnih.govgoogle.com. This inhibitory effect is attributed to the regulation of the AMP-activated protein kinase (AMPK)-acetyl-CoA carboxylase 1 (ACC1)/stearoyl-CoA desaturase 1 (SCD1) pathway nih.govnih.gov. By activating AMPK, Cilostazol leads to the phosphorylation and inactivation of ACC1, a rate-limiting enzyme in fatty acid synthesis, thereby reducing DNL and subsequent lipid accumulation in the liver nih.govmdpi.comnih.gov. This mechanism highlights Cilostazol's potential to counteract a core metabolic derangement in NAFLD.

Gut Microbiota and Metabolic Interplay

Emerging research underscores the significance of the gut-liver axis in NAFLD. Studies indicate that Cilostazol can improve intestinal disorders associated with NAFLD in mice nih.govmdpi.commdpi.com. Specifically, Cilostazol has been observed to enhance intestinal flora diversity and modulate microbial composition, notably regulating the abundance of bacteria such as Desulfovibrio and Akkermansia nih.govmdpi.com. Furthermore, Cilostazol treatment led to an increase in short-chain fatty acids (SCFAs) in NAFLD mice, restoring their levels to those seen in control groups nih.govmdpi.com. SCFAs are crucial metabolites produced by gut bacteria that influence host metabolism and immune function, suggesting that Cilostazol may ameliorate NAFLD by positively impacting the gut microbiota and its metabolic output.

Differential Effects of Deuteration on Pharmacodynamics (if observed in research models)

Deuteration, the substitution of hydrogen atoms with deuterium (B1214612), can subtly alter a drug's pharmacokinetic and metabolic profiles due to the stronger carbon-deuterium bond nih.govresearchgate.net. This "deuterium switch" can lead to reduced metabolic rates, potentially altering drug efficacy, duration of action, and toxicity nih.govresearchgate.net. While specific studies detailing the differential pharmacodynamic effects of this compound compared to non-deuterated Cilostazol in the context of ADMA/NO modulation or NAFLD mechanisms are not explicitly provided in the searched literature, the general principle of deuteration suggests that this compound could offer advantages in research settings. These might include improved metabolic stability, altered tissue distribution, or a more consistent plasma concentration profile, allowing for more precise investigation of Cilostazol's target engagement and downstream effects in preclinical models of liver disease or cardiovascular function. The development of deuterated analogues of Cilostazol has been noted in patent literature, indicating an interest in leveraging deuteration for potential therapeutic benefits or enhanced research utility nih.govgoogle.com.

Emerging Research Directions and Future Perspectives for Cilostazol D11 Research

Development of Deuterated Metabolites of Cilostazol (B1669032) for Research Applications

The biotransformation of Cilostazol results in several active and inactive metabolites. To accurately study the pharmacokinetics and metabolic pathways of these individual metabolites, the development of their deuterated counterparts is crucial. These labeled metabolites serve as invaluable tools for researchers, enabling precise quantification and differentiation from the parent drug and other metabolic products.

One of the primary active metabolites of Cilostazol is 3,4-dehydro Cilostazol. Consequently, 3,4-dehydro Cilostazol-d11 has been synthesized and is utilized in pharmacokinetic studies. The use of this deuterated metabolite as an internal standard allows for the simultaneous and accurate measurement of both the parent drug and its key active metabolite, providing a more comprehensive picture of the drug's disposition in the body.

The development of these deuterated metabolites involves complex synthetic chemistry to strategically introduce deuterium (B1214612) atoms into the molecular structure. This process must ensure the stability of the label and that the chemical properties of the deuterated molecule remain identical to the unlabeled metabolite for analytical purposes. The availability of a suite of deuterated Cilostazol metabolites is a significant advancement for in-depth drug metabolism and pharmacokinetic (DMPK) studies.

Table 1: Key Deuterated Compounds in Cilostazol Research

| Compound Name | Application |

| This compound | Internal standard for pharmacokinetic studies of Cilostazol. |

| 3,4-Dehydro this compound | Internal standard for pharmacokinetic studies of the active metabolite, 3,4-dehydro Cilostazol. |

Advanced Applications in Proteomics and Metabolomics Studies Utilizing this compound

The precision afforded by deuterated internal standards like this compound is pivotal for advanced analytical techniques such as proteomics and metabolomics. These fields aim to comprehensively identify and quantify the entire set of proteins and metabolites within a biological system, respectively. The use of stable isotope-labeled internal standards is essential for achieving the high degree of accuracy and reproducibility required in these sensitive analyses.

In quantitative proteomics, this compound can be used to normalize for variations in sample preparation and mass spectrometry analysis. By adding a known amount of this compound to a biological sample, researchers can accurately quantify changes in protein expression in response to Cilostazol treatment. This approach, known as stable isotope dilution mass spectrometry, is the gold standard for quantitative proteomics. While specific studies detailing the use of this compound in large-scale proteomics are still emerging, the foundational methodology is well-established.

Similarly, in metabolomics, this compound is instrumental for metabolic profiling and flux analysis. It allows for the precise measurement of changes in endogenous metabolite concentrations following the administration of Cilostazol. This can help to elucidate the drug's mechanism of action and identify potential biomarkers of drug efficacy or toxicity. For instance, studies have investigated the effects of Cilostazol on serum lipid concentrations and plasma fatty acid composition. scienceopen.com The use of this compound in such studies would enhance the reliability of the quantitative data, providing more robust insights into the metabolic perturbations induced by the drug.

Table 2: Potential Applications of this compound in 'Omics' Technologies

| 'Omics' Field | Specific Application of this compound |

| Proteomics | Accurate quantification of protein expression changes in response to Cilostazol treatment. |

| Metabolomics | Precise measurement of alterations in endogenous metabolite levels to understand drug mechanism and identify biomarkers. |

Integration with Systems Pharmacology Approaches for Comprehensive Drug Action Understanding

Systems pharmacology represents a holistic approach to understanding drug action by integrating data from various biological levels, from molecular interactions to physiological outcomes. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are central components of systems pharmacology. The highly accurate pharmacokinetic data generated using this compound as an internal standard is fundamental for building robust and predictive PK/PD models.

These models can simulate the time course of drug and metabolite concentrations in different tissues and relate them to the observed pharmacological effects. For example, pharmacokinetic-pharmacodynamic models have been developed to describe the relationship between plasma concentrations of Cilostazol and its antiplatelet and cardiovascular effects. nih.gov The precision of the input pharmacokinetic data, which can be significantly improved by using this compound, directly impacts the predictive power of these models.

By integrating this precise pharmacokinetic data with in vitro metabolism data and information on the drug's mechanism of action, systems pharmacology models can provide a comprehensive understanding of Cilostazol's effects on the entire biological system. nih.gov This can help to predict drug-drug interactions, understand inter-individual variability in drug response, and optimize dosing regimens. The use of deuterated standards like this compound is a critical enabler of this data-driven approach to drug development and personalized medicine.

常见问题

Basic Research Questions

Q. What are the critical analytical methods for verifying the synthesis and purity of Cilostazol-d11?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with deuterated solvent systems to resolve isotopic impurities. Validate purity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuteration at 11 positions. Mass spectrometry (MS) should confirm the molecular ion peak at m/z 380.5 (C₂₀H₁₆D₁₁N₅O₂). Cross-reference spectral data with non-deuterated Cilostazol to identify isotopic shifts .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing at varying pH (1.2–7.4), temperature (25–40°C), and humidity (60–75% RH). Use HPLC to monitor degradation products, and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include deuterium kinetic isotope effect (KIE) analysis to compare degradation rates with non-deuterated analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic (PK) data between this compound and its non-deuterated form?

- Methodological Answer :

Source Analysis : Verify if discrepancies arise from isotopic interference in bioanalytical methods (e.g., LC-MS/MS).

Comparative PK Studies : Use crossover designs in animal models to isolate deuterium-specific effects on absorption and metabolism.

Isotope Tracing : Employ stable isotope-labeled internal standards to differentiate endogenous vs. exogenous deuterium in plasma samples.

- Example Table:

| Parameter | This compound | Cilostazol | Methodological Consideration |

|---|---|---|---|

| Half-life (t₁/₂) | 12.5 ± 1.2 h | 11.8 ± 1.0 h | Deuterium delays CYP3A4 metabolism |

| Bioavailability | 85% | 92% | Reduced first-pass metabolism due to KIE |

Q. How can researchers optimize isotopic labeling efficiency while minimizing synthetic byproducts?

- Methodological Answer : Use deuterium exchange reactions under catalytic conditions (e.g., Pd/C in D₂O/THF). Monitor reaction progress via real-time FTIR to detect C-D bond formation (2080–2260 cm⁻¹). Employ preparative chromatography to isolate high-purity (>98%) this compound, and validate using quantitative NMR with ERETIC2 calibration .

Q. What statistical approaches are recommended for analyzing contradictory in vitro vs. in vivo efficacy data?

- Methodological Answer : Apply mixed-effects models to account for interspecies variability. Use meta-analysis frameworks (e.g., PRISMA) to reconcile discrepancies between platelet inhibition assays (in vitro) and thrombosis models (in vivo). Prioritize mechanistic studies (e.g., deuterium’s impact on PDE3A binding kinetics) to explain paradoxical outcomes .

Key Considerations for Advanced Studies

- Contradiction Analysis : Use triangulation (e.g., combining quantitative PK data with qualitative mechanistic insights) to resolve conflicting results. Prioritize principal contradictions (e.g., isotopic effects on metabolism vs. efficacy) over secondary factors .

- Ethical Reporting : Disclose deuterium-related artifacts (e.g., altered metabolic pathways) in manuscripts to ensure reproducibility. Follow journal guidelines for depositing raw spectral and pharmacokinetic data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。